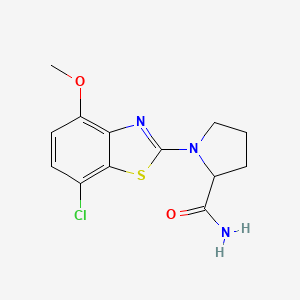![molecular formula C16H17Cl2N3O B6444749 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine CAS No. 2640861-04-5](/img/structure/B6444749.png)
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropyridines are a type of aryl chloride that are mainly used as building blocks in organic synthesis . They are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction . Piperidine is a widely used structural motif in the chemical industry and pharmaceuticals.
Chemical Reactions Analysis
Chloropyridines are known to be involved in various chemical reactions. For example, they are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine” would depend on its specific structure. Chloropyridines are generally colorless liquids .科学研究应用
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is a versatile compound that has a wide range of applications in the field of medicinal chemistry. It is used in the synthesis of a variety of drugs, such as anticonvulsants, antihistamines, and anti-inflammatory agents. It is also used in the synthesis of other compounds, such as dyes, polymers, and catalysts. Additionally, this compound is used in the synthesis of metal-organic frameworks and other nanomaterials.
作用机制
The mechanism of action of 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is not fully understood. However, it is believed that the aromatic ring structure of the compound confers its ability to form strong hydrogen bonds with other molecules. This allows this compound to interact with other molecules in the body and affect their activity. Additionally, this compound is highly soluble in water, which allows it to be absorbed quickly and reach its target sites in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to affect the activity of enzymes, hormones, and other molecules in the body. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have anti-tumor activity, as well as to have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has several advantages for laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. Additionally, it is highly soluble in water, which allows it to be easily absorbed and distributed throughout the body. Furthermore, this compound is relatively stable and does not degrade easily, making it ideal for long-term storage.
However, this compound also has some limitations for laboratory experiments. It is a highly reactive compound and can react with other compounds in the body, which can lead to unwanted side effects. Additionally, this compound is highly toxic and should be handled with extreme caution.
未来方向
Due to its wide range of applications, 3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has a great potential for future research. One potential application of this compound is in the development of new drugs and treatments for various diseases. Additionally, this compound could be used to develop novel nanomaterials and metal-organic frameworks. Furthermore, this compound could be used to develop new catalysts and polymers. Finally, this compound could be used to develop new analytical techniques, such as mass spectrometry and chromatography.
合成方法
3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine can be synthesized using a variety of methods. The most common method is the reaction between 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the reaction of 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine in the presence of a catalyst, as well as the reaction of 3-chloropyridine and 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine with a Grignard reagent.
安全和危害
The safety and hazards associated with a compound like “3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine” would depend on its specific properties. Chloropyridines are generally labeled with the signal word “Warning” and have hazard statements including H226, H302, H312, H315, H332 .
属性
IUPAC Name |
3-chloro-4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c17-13-9-19-5-1-15(13)21-7-3-12(4-8-21)11-22-16-2-6-20-10-14(16)18/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXKHJBWXOXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6444672.png)
![1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444683.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine](/img/structure/B6444688.png)
![3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444694.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6444707.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6444720.png)
![1-(piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444725.png)
![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444736.png)
![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6444743.png)
![3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6444747.png)

![6-{1-[6-(trifluoromethyl)pyridin-3-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444767.png)
![1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6444773.png)
